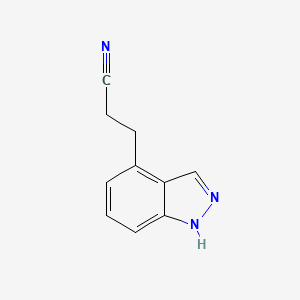
3-(1H-Indazol-4-yl)-propionitrile
Cat. No. B8276637
M. Wt: 171.20 g/mol
InChI Key: SXCQZZRETMVSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08404859B2
Procedure details


To a stirred solution of the 1.0M LAH in THF (8.3 mL, 8.30 mmol) at 0° C. was added drop wise a solution of 3-(1H-Indazol-4-yl)-propionitrile (0.94 g, 5.491 mmol) in anhydrous THF (20 mL) over 3 min. The resultant reaction mixture was gradually warmed and stirred at room temp for 2 h. The reaction was quenched by cooling in an ice bath followed by adding aq. 1N NaOH (1 mL). The suspension was filtered through celite, washed well with THF, concentrated and extracted with 3/1: EtOAc/THF. The organic layer were washed with brine (20 mL). The organic layer washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, concentrated give 3-(1H-Indazol-4-yl)-propylamine (684.1 mg, 71.1%) as a pale yellow oil. MS m/e 173.3 (M+H+). This was taken to next step.




Yield
71.1%
Identifiers


|
REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH:7]1[C:15]2[C:10](=[C:11]([CH2:16][CH2:17][C:18]#[N:19])[CH:12]=[CH:13][CH:14]=2)[CH:9]=[N:8]1>C1COCC1>[NH:7]1[C:15]2[C:10](=[C:11]([CH2:16][CH2:17][CH2:18][NH2:19])[CH:12]=[CH:13][CH:14]=2)[CH:9]=[N:8]1 |f:0.1.2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
|
Name
|
|
|
Quantity
|
0.94 g
|
|
Type
|
reactant
|
|
Smiles
|
N1N=CC2=C(C=CC=C12)CCC#N
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
8.3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temp for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was gradually warmed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling in an ice bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding aq. 1N NaOH (1 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered through celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washed well with THF
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 3/1
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer were washed with brine (20 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer washed with brine (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1N=CC2=C(C=CC=C12)CCCN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 684.1 mg | |
| YIELD: PERCENTYIELD | 71.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
